GPR52 cAMP Agonist Potency: 4-Benzylpyridin-2-amine-Containing Reference Compound 4a vs. Optimized Derivatives
The 4-benzylpyridin-2-amine scaffold is the core of the reference GPR52 agonist 4a, which exhibits an EC₅₀ of 119 ± 18 nM in the GloSensor cAMP assay [1]. SAR optimization at the benzamide portion (ring A) yielded compound 15b (EC₅₀ = 47 ± 8 nM, a 2.5-fold potency improvement) and compound 15d (EC₅₀ = 30 ± 9 nM, a 4.0-fold improvement), while optimization at ring C yielded compound 24k (EC₅₀ = 30 ± 8 nM, a 4.0-fold improvement) [1]. Crucially, all optimized compounds retain the intact 4-benzylpyridin-2-amine scaffold; modifications are confined to the benzamide and ring C substituents, demonstrating that the 4-benzylpyridin-2-amine core is the non-negotiable pharmacophoric element [1].
| Evidence Dimension | GPR52 cAMP agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | Reference compound 4a: EC₅₀ = 119 ± 18 nM (contains intact 4-benzylpyridin-2-amine scaffold) [1] |
| Comparator Or Baseline | Compound 15b: EC₅₀ = 47 ± 8 nM; Compound 15d: EC₅₀ = 30 ± 9 nM; Compound 24k: EC₅₀ = 30 ± 8 nM (all retain 4-benzylpyridin-2-amine core) [1] |
| Quantified Difference | 2.5-fold to 4.0-fold improvement in potency upon optimization of non-scaffold substituents [1] |
| Conditions | GloSensor cAMP assay in HEK293 cells expressing human GPR52; 12-point concentration–response curves; n ≥ 3 independent experiments [1] |
Why This Matters
For procurement decisions, this data confirms that the 4-benzylpyridin-2-amine core is the essential starting material—the scaffold is retained through all SAR iterations, and potency improvements are achieved solely by varying the coupling partners, not by replacing the core.
- [1] Murphy RE, Wang P, Ali S, et al. J Med Chem. 2024;67(11):9709-9730. Tables 1–3. doi:10.1021/acs.jmedchem.4c00856 View Source
